5-Fluoro-2-iodophenyl Isothiocyanate
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Overview
Description
5-Fluoro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3FINS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method includes the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Cycloaddition Reagents: Dienophiles and other unsaturated compounds.
Hydrolysis Conditions: Acidic or basic aqueous conditions.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Heterocycles: Formed from cycloaddition reactions.
Amines and Carbonyl Sulfide: Formed from hydrolysis.
Scientific Research Applications
5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the fluorine and iodine substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of the fluorine and iodine substituents.
Allyl Isothiocyanate: Contains an allyl group instead of the fluorine and iodine substituents.
Uniqueness: 5-Fluoro-2-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H3FINS |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-fluoro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI Key |
DKWNQVCFDWTFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=S)I |
Origin of Product |
United States |
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